molecular formula C17H20N2OS2 B2582194 2-((2,5-dimethylbenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 893368-88-2

2-((2,5-dimethylbenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2582194
CAS No.: 893368-88-2
M. Wt: 332.48
InChI Key: OEJSTQZKSIZWPH-UHFFFAOYSA-N
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Description

2-((2,5-dimethylbenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-dimethylbenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 2,5-Dimethylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the thieno[3,2-d]pyrimidin-4(3H)-one core with 2,5-dimethylbenzylthiol.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-dimethylbenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thioether group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced thieno[3,2-d]pyrimidin-4(3H)-one derivatives.

    Substitution: Various substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,5-dimethylbenzyl)thio)-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thieno[3,2-d]pyrimidin-4(3H)-one core with a 2,5-dimethylbenzylthio group and an ethyl group makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS2/c1-4-19-16(20)15-14(7-8-21-15)18-17(19)22-10-13-9-11(2)5-6-12(13)3/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSTQZKSIZWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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